![molecular formula C11H16O3 B2773783 Methyl 2-oxospiro[3.5]nonane-7-carboxylate CAS No. 2248281-16-3](/img/structure/B2773783.png)
Methyl 2-oxospiro[3.5]nonane-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-oxospiro[3.5]nonane-7-carboxylate” is an organic compound with the CAS Number: 2248281-16-3 . It has a molecular weight of 196.25 and its IUPAC name is methyl 2-oxospiro[3.5]nonane-7-carboxylate . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “Methyl 2-oxospiro[3.5]nonane-7-carboxylate” is 1S/C11H16O3/c1-14-10(13)8-2-4-11(5-3-8)6-9(12)7-11/h8H,2-7H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
“Methyl 2-oxospiro[3.5]nonane-7-carboxylate” is a liquid at room temperature . Its molecular weight is 196.25 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Compounds Methyl 1-(2-oxiranylmethyl)-2-oxo-1-cyclopentanecarboxylate undergoes nucleophilic ring opening reactions, leading to the formation of functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives. These derivatives are significant as structural sub-units in several classes of bioactive compounds, indicating the compound's utility in medicinal chemistry research (Santos et al., 2000).
Anisatin Models Research aimed at the synthesis of anisatin, a compound with potential biological activities, involved the synthesis of 2-oxaspiro[3.5]nonane derivatives from methyl cyclohexanecarboxylate and 2-ethoxycarbonylcyclohexanone. This work demonstrates the compound's role in modeling complex natural products (Kato et al., 1985).
Spirocyclic Oxetanes The synthesis of spirocyclic oxetanes, including 2-oxa-7-azaspiro[3.5]nonane, has been described, showcasing the compound's versatility in creating spirocyclic structures. These compounds have applications in the development of new materials and chemical entities (Gurry et al., 2015).
Dipeptide Synthons In peptide synthesis, derivatives of methyl 2-oxospiro[3.5]nonane-7-carboxylate have been utilized as novel dipeptide synthons. This application highlights its importance in the synthesis of peptides and potentially bioactive molecules (Suter et al., 2000).
Polymerization Processes The compound has also found use in the field of polymer science, particularly in the synthesis and polymerization of cyclic monomers to create new polymeric materials. This includes the radical polymerization of unsaturated spiro orthocarbonates, indicating its utility in developing novel polymers (Moszner et al., 1995).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The associated precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and other skin areas thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
methyl 2-oxospiro[3.5]nonane-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-14-10(13)8-2-4-11(5-3-8)6-9(12)7-11/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWGRURMLWQSKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2(CC1)CC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxospiro[3.5]nonane-7-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

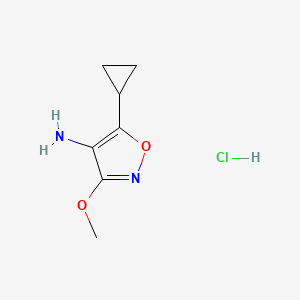
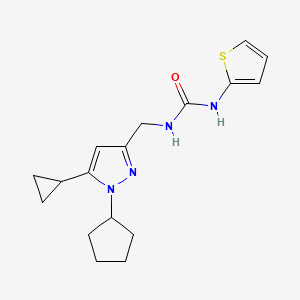
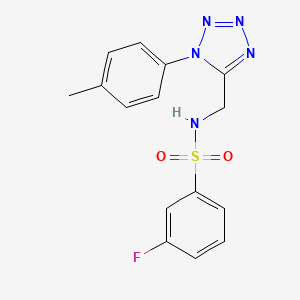
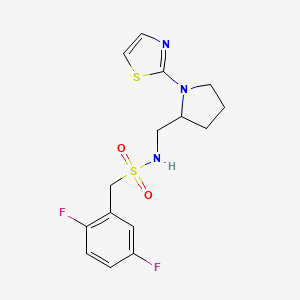
![2-[(4-Chloroanilino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B2773708.png)
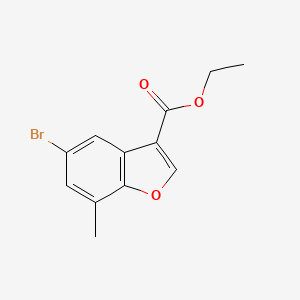
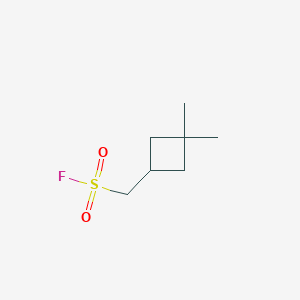

![N-(4-carbamoylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2773713.png)
![N-(4-bromo-2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2773714.png)
![Ethyl 2-[[4-(2,3-dimethylphenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2773716.png)
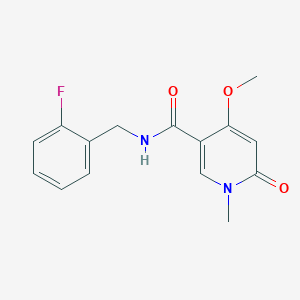
![N-Benzyl-3,6-dichloro-N-[(4-oxo-3H-quinazolin-2-YL)methyl]pyridine-2-carboxamide](/img/structure/B2773722.png)
![5-((4-ethoxyphenyl)carbamothioyl)-4-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2773723.png)